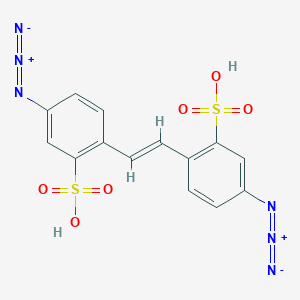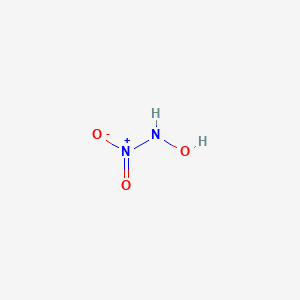![molecular formula C11H13Cl2NO2S B231930 1-[(2,3-Dichlorophenyl)sulfonyl]piperidine](/img/structure/B231930.png)
1-[(2,3-Dichlorophenyl)sulfonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3-Dichlorophenyl)sulfonyl]piperidine, commonly known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCPP is a piperidine derivative that contains a sulfonyl group and two chlorine atoms attached to a phenyl ring. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用機序
The mechanism of action of DCPP is not fully understood, but it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the nervous system. DCPP may also interact with other proteins and receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects
DCPP has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase and butyrylcholinesterase activity, modulation of neurotransmitter release, and alteration of ion channel activity. DCPP has also been shown to have anticonvulsant and analgesic properties in animal models.
実験室実験の利点と制限
DCPP has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low cost. However, DCPP has some limitations, such as its potential toxicity and limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
DCPP has shown promising results in various scientific studies, and there are several future directions for its research and development. One potential application of DCPP is as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. DCPP can also be used as a tool for the study of cholinergic neurotransmission and the development of new cholinesterase inhibitors. Further research is needed to fully understand the mechanism of action of DCPP and its potential applications in various fields.
Conclusion
DCPP is a piperidine derivative that has shown promising results in various scientific studies. It has been synthesized using various methods and has potential applications in various fields, including drug discovery and environmental monitoring. DCPP has several advantages and limitations for lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
DCPP can be synthesized using several methods, including the reaction of 2,3-dichlorobenzenesulfonyl chloride with piperidine in the presence of a base or the reaction of 2,3-dichlorobenzenesulfonyl isocyanate with piperidine. The yield and purity of DCPP can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
DCPP has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, such as piperidine-based inhibitors of acetylcholinesterase and butyrylcholinesterase. DCPP has also been used as a reagent for the determination of trace amounts of mercury in water samples.
特性
分子式 |
C11H13Cl2NO2S |
|---|---|
分子量 |
294.2 g/mol |
IUPAC名 |
1-(2,3-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-5-4-6-10(11(9)13)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 |
InChIキー |
BDWQNWHYBAQWCN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)




![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)





![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

